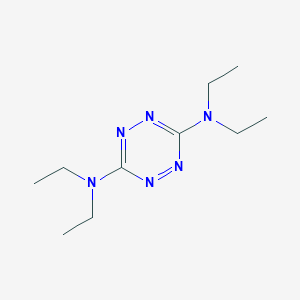

3,6-Bis(diethylamino)-1,2,4,5-tetrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,6-Bis(diethylamino)-1,2,4,5-tetrazine, also known as this compound, is a useful research compound. Its molecular formula is C10H20N6 and its molecular weight is 224.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Energetic Materials

Thermal Decomposition and Gas Generation

One of the primary applications of 3,6-bis(diethylamino)-1,2,4,5-tetrazine is in the development of energetic materials. This compound exhibits a high thermal stability with a decomposition temperature around 270 °C, which is advantageous for applications requiring controlled energy release. Upon decomposition, it generates a significant volume of nitrogen gas (approximately 0.7 dm³/g), making it suitable for use in fire extinguishing systems and airbags .

Nitration Studies

Research has explored the nitration of this compound to produce more energetic derivatives. The nitration reactions typically occur on the exocyclic amine groups, leading to the formation of various nitramine derivatives that possess enhanced energetic properties. These derivatives can potentially serve as propellants or explosives due to their improved performance metrics such as velocity of detonation (VOD) and stability under impact .

Synthesis of Novel Derivatives

Chemical Modifications

The compound serves as a precursor for synthesizing a variety of high-energy derivatives through chemical modifications. For instance, its reaction with other nitrogen-rich compounds can yield new classes of tetrazines with tailored properties for specific applications in defense and aerospace industries. The synthesis pathway often involves using solvents like DMF or sulfolane under controlled temperatures to achieve desired yields .

Case Study: Synthesis of 3,N6-bis(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine

A notable case study involves the synthesis of 3,N6-bis(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine from this compound. This derivative was synthesized using a two-step process involving heating with triazole derivatives in an appropriate solvent. The resulting compound demonstrated enhanced solubility and stability compared to its parent compound .

Coordination Chemistry

Metal Complex Formation

This compound can also act as a ligand in coordination chemistry. It has been utilized in the preparation of metal complexes that exhibit unique electronic and magnetic properties. These complexes have potential applications in catalysis and materials science .

Table 1: Properties and Applications of this compound Derivatives

| Property/Derivative | Decomposition Temperature (°C) | Gas Volume Generated (dm³/g) | Application Area |

|---|---|---|---|

| This compound | 270 | 0.7 | Energetic materials |

| Nitrated Derivative A | TBD | TBD | Propellant/Explosive |

| Nitrated Derivative B | TBD | TBD | Fire extinguishing systems |

| Metal Complexes | TBD | TBD | Catalysis/Materials Science |

Future Research Directions

The ongoing research into this compound suggests several promising directions:

- Enhanced Stability Studies: Further investigations into the stability of nitrated derivatives under various environmental conditions.

- Broader Applications: Exploring its utility in pharmaceuticals or as a precursor for other functional materials.

- Mechanistic Studies: Detailed mechanistic studies on the reactions involving this compound could lead to improved synthetic pathways for more complex nitrogen-rich compounds.

Propriétés

Numéro CAS |

19455-89-1 |

|---|---|

Formule moléculaire |

C10H20N6 |

Poids moléculaire |

224.31 g/mol |

Nom IUPAC |

3-N,3-N,6-N,6-N-tetraethyl-1,2,4,5-tetrazine-3,6-diamine |

InChI |

InChI=1S/C10H20N6/c1-5-15(6-2)9-11-13-10(14-12-9)16(7-3)8-4/h5-8H2,1-4H3 |

Clé InChI |

INCOQXSJCIGEBK-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=NN=C(N=N1)N(CC)CC |

SMILES canonique |

CCN(CC)C1=NN=C(N=N1)N(CC)CC |

Synonymes |

3,6-Bis(diethylamino)-1,2,4,5-tetrazine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.